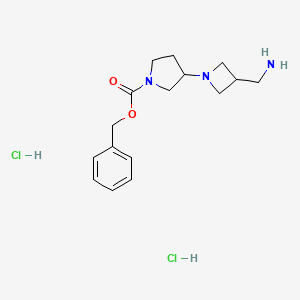

Benzyl 3-(3-(aminomethyl)azetidin-1-yl)pyrrolidine-1-carboxylate dihydrochloride

Description

Benzyl 3-(3-(aminomethyl)azetidin-1-yl)pyrrolidine-1-carboxylate dihydrochloride is a bicyclic organic compound featuring a pyrrolidine ring (5-membered saturated nitrogen ring) linked to an azetidine moiety (4-membered saturated nitrogen ring) substituted with an aminomethyl group. The benzyl ester at the pyrrolidine’s 1-position enhances lipophilicity, while the dihydrochloride salt improves aqueous solubility, making it suitable for pharmaceutical applications such as drug intermediates or bioactive molecules.

Properties

IUPAC Name |

benzyl 3-[3-(aminomethyl)azetidin-1-yl]pyrrolidine-1-carboxylate;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N3O2.2ClH/c17-8-14-9-19(10-14)15-6-7-18(11-15)16(20)21-12-13-4-2-1-3-5-13;;/h1-5,14-15H,6-12,17H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGWJUUPQVHHFPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N2CC(C2)CN)C(=O)OCC3=CC=CC=C3.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25Cl2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10662597 | |

| Record name | Benzyl 3-[3-(aminomethyl)azetidin-1-yl]pyrrolidine-1-carboxylate--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10662597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1179362-00-5 | |

| Record name | Benzyl 3-[3-(aminomethyl)azetidin-1-yl]pyrrolidine-1-carboxylate--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10662597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Benzyl 3-(3-(aminomethyl)azetidin-1-yl)pyrrolidine-1-carboxylate dihydrochloride, with the CAS number 1179362-00-5, is a compound that has garnered attention for its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant research findings associated with this compound.

The molecular formula of this compound is C16H25Cl2N3O2, with a molecular weight of 362.29 g/mol. It is categorized under various chemical databases and is primarily used in industrial applications.

| Property | Value |

|---|---|

| Molecular Formula | C16H25Cl2N3O2 |

| Molecular Weight | 362.29 g/mol |

| CAS Number | 1179362-00-5 |

| Minimum Purity | 0.95 |

Research indicates that compounds similar to Benzyl 3-(3-(aminomethyl)azetidin-1-yl)pyrrolidine-1-carboxylate exhibit interactions with various biological targets, including neurotransmitter receptors and enzymes involved in metabolic pathways. The specific mechanism for this compound remains under investigation; however, its structural similarity to known pharmacological agents suggests potential activity in modulating neurotransmitter systems.

Antimicrobial Activity

Preliminary studies have suggested that derivatives of pyrrolidine and azetidine compounds possess antimicrobial properties. For instance, compounds within this class have shown efficacy against various bacterial strains and fungi, indicating a potential for therapeutic applications in infectious diseases.

Neuropharmacological Effects

The compound's interaction with serotonin and dopamine receptors has been hypothesized based on its structural characteristics. Compounds that influence these pathways are often explored for their potential in treating mood disorders and neurodegenerative diseases.

Case Studies and Research Findings

Several studies have explored the biological activities of azetidine and pyrrolidine derivatives:

- Antimicrobial Efficacy : A study found that certain pyrrolidine derivatives displayed significant antibacterial activity against resistant strains of Staphylococcus aureus, suggesting a possible application in developing new antibiotics.

- Antitumor Research : In vitro assays demonstrated that azetidine derivatives could inhibit the growth of various cancer cell lines, providing a basis for further exploration of their antitumor properties.

- Neuropharmacological Investigations : Research on related compounds indicated that they might act as selective serotonin reuptake inhibitors (SSRIs), which could lead to their use in treating depression and anxiety disorders.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C16H25Cl2N3O2

- Molecular Weight : 362.29 g/mol

- CAS Number : 1179362-00-5

- Purity : Minimum 95%

The compound features a pyrrolidine and azetidine ring structure, which contributes to its biological activity and interaction with molecular targets. The presence of the benzyl group enhances its lipophilicity, facilitating membrane permeability.

Synthesis and Production

The synthesis of Benzyl 3-(3-(aminomethyl)azetidin-1-yl)pyrrolidine-1-carboxylate dihydrochloride typically involves multi-step organic reactions, often starting from readily available precursors. Key methods include:

- Formation of the Azetidine Ring : Utilizing cyclization reactions.

- Pyrrolidine Integration : Achieved through nucleophilic substitution.

- Carboxylation : Involves the introduction of the carboxylate group via esterification processes.

These synthetic routes are optimized for yield and purity, often employing techniques such as chromatography for purification.

Medicinal Chemistry

This compound has been investigated for its potential as a pharmaceutical intermediate in drug development. Its unique structure allows for:

- Targeting Specific Receptors : The compound's ability to interact with various biological targets makes it valuable in the design of receptor modulators.

- Anticancer Research : Studies have indicated that derivatives of this compound exhibit cytotoxic effects against certain cancer cell lines, suggesting its potential as a chemotherapeutic agent.

Neuropharmacology

Research indicates that compounds similar to this compound may influence neurotransmitter systems, particularly in the context of:

- Cognitive Enhancement : Potential applications in treating cognitive disorders or enhancing memory function.

- Anxiety and Depression Models : Investigations into its effects on mood regulation and anxiety relief.

Case Study 1: Anticancer Activity

A study explored the anticancer properties of derivatives based on this compound, demonstrating significant inhibition of cell proliferation in breast cancer cell lines. The mechanism was attributed to apoptosis induction through mitochondrial pathways, highlighting the compound's therapeutic potential.

Case Study 2: Neuroprotective Effects

Another research focused on the neuroprotective effects of similar compounds in models of neurodegeneration. Results indicated that these compounds could reduce oxidative stress markers and improve neuronal survival rates, suggesting applications in treating neurodegenerative diseases like Alzheimer's.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The compound is compared to analogs based on substituents, stereochemistry, and functional groups (Table 1).

Table 1: Structural and Functional Comparison

*Molecular weights and solubilities are estimated based on structural data.

Detailed Analysis

a) Azetidine vs. Pyrrolidine Modifications

The presence of a 4-membered azetidine ring in the target compound introduces greater ring strain compared to the 5-membered pyrrolidine in analogs like benzyl 3-hydroxypyrrolidine-1-carboxylate. This strain may enhance reactivity or conformational restriction, improving target selectivity in drug design .

b) Ester Group Variations

- Benzyl ester (target compound): Offers lipophilicity and stability under basic conditions but requires hydrogenolysis for deprotection.

- tert-Butyl ester (tert-butyl analog in ): Easily cleaved under acidic conditions, favoring synthetic pathways requiring mild deprotection.

c) Salt Forms

d) Stereochemical Considerations

The (S)- and (R)-enantiomers of benzyl 3-(aminomethyl)pyrrolidine-1-carboxylate hydrochloride (similarity score 0.83) highlight the importance of stereochemistry in biological activity. The target compound’s lack of chiral center specification in available data suggests further study is needed to assess enantiomeric effects .

Preparation Methods

Starting Materials and Key Intermediates

- Commercially available amino alcohols or amino acids serve as starting points.

- The azetidine ring is introduced or functionalized through nucleophilic substitution or reductive amination techniques.

- The pyrrolidine ring is often derived from proline or related amino acid derivatives.

Protection Strategy

- Benzyl carbamate (Cbz) protection is preferred over tert-butyloxycarbonyl (Boc) for this compound due to better yields and stability under reaction conditions.

- Cbz protection is introduced via reaction with benzyl chloroformate.

- Deprotection is achieved by catalytic hydrogenation, typically using palladium catalysts under atmospheric pressure, ensuring removal of the protecting group without degrading sensitive functionalities.

Key Reaction Steps

| Step | Description | Conditions | Notes |

|---|---|---|---|

| 1 | Formation of azetidinyl-pyrrolidine intermediate | Multi-step organic synthesis involving nucleophilic substitution and ring closure | Requires control of temperature and solvent choice |

| 2 | Introduction of aminomethyl group on azetidine | Reductive amination or substitution with aminomethyl reagents | Monitored by NMR and HPLC |

| 3 | Protection of amine groups with benzyl carbamate (Cbz) | Reaction with benzyl chloroformate in basic medium | Cbz preferred for higher yield and stability |

| 4 | Purification and characterization | Chromatography, NMR, HPLC | Ensures product purity and identity |

| 5 | Formation of dihydrochloride salt | Treatment with hydrochloric acid in appropriate solvent | Enhances solubility and stability |

Research Findings on Synthesis Optimization

- The choice of protecting group significantly affects the yield; Cbz protection yields are higher compared to Boc, which suffers from steric hindrance and lower conversion rates.

- Deprotection of Cbz groups requires a two-step hydrogenolysis process when sulfur contamination is present: treatment with Raney nickel followed by palladium-catalyzed hydrogenation to ensure complete removal without side reactions.

- Reaction monitoring via Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) is critical for optimizing reaction time and purity.

- Avoid overheating during solvent evaporation after deprotection to prevent hydrolysis of sensitive groups such as CHF2O moieties, which can degrade under acidic conditions.

Comparative Data on Protecting Groups and Yields

| Protecting Group | Yield Range (%) | Notes |

|---|---|---|

| Benzyl carbamate (Cbz) | 40 - 65 | Higher yields, better stability, requires catalytic hydrogenation for deprotection |

| tert-Butyloxycarbonyl (Boc) | ~15 - 40 | Lower yields due to steric effects, deprotection via acid treatment, risk of hydrolysis |

Analytical Characterization

- NMR Spectroscopy: Used to confirm the structure and monitor reaction progress.

- HPLC: Employed to assess purity and optimize reaction conditions.

- Mass Spectrometry: Confirms molecular weight and composition.

- InChI and SMILES: Provide standardized identifiers for the compound facilitating database searches and chemical informatics.

Summary Table of Preparation Parameters

| Parameter | Details |

|---|---|

| Starting Materials | Commercial amino alcohols or amino acids |

| Protecting Group | Benzyl carbamate (Cbz) preferred |

| Key Reactions | Nucleophilic substitution, reductive amination, protection, salt formation |

| Reaction Monitoring | NMR, HPLC |

| Deprotection Method | Catalytic hydrogenation (Pd, Raney Ni) |

| Salt Formation | Hydrochloride salt via acid treatment |

| Yield Optimization | Control of temperature, solvent, and reaction time |

| Purification | Chromatography and crystallization |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Benzyl 3-(3-(aminomethyl)azetidin-1-yl)pyrrolidine-1-carboxylate dihydrochloride, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves coupling azetidine and pyrrolidine precursors via palladium-catalyzed cross-coupling reactions, followed by aminomethylation and dihydrochloride salt formation. For example, tert-butyl-protected intermediates (e.g., tert-butyl 3-{[4-(aminomethyl)pyridin-3-yl]oxy}pyrrolidine-1-carboxylate) can be deprotected under acidic conditions to yield the free base, which is then treated with HCl to form the dihydrochloride salt . Optimization includes controlling stoichiometry of HCl during salt formation (monitored by pH titration) and using anhydrous solvents to avoid hydrolysis of sensitive groups .

Q. How is the purity and structural integrity of this compound validated in academic research?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection at 254 nm is standard for assessing purity (>97% as per safety data ). Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) confirms the presence of key functional groups:

- Benzyl group : Aromatic protons at δ 7.2–7.4 ppm.

- Pyrrolidine/azetidine rings : Protons between δ 2.5–4.0 ppm, with coupling constants indicating ring conformations .

Mass spectrometry (exact mass: 270.1135 for the free base; 366.29 g/mol for the dihydrochloride) ensures molecular weight consistency .

Q. What are the critical storage conditions to maintain compound stability?

- Methodological Answer : Store at –20°C in airtight, light-resistant containers under nitrogen to prevent deliquescence (due to hydrochloride salts) and oxidation of the aminomethyl group. Stability studies indicate degradation >5% after 6 months at room temperature, primarily via hydrolysis of the carbamate bond .

Advanced Research Questions

Q. How can researchers assess the compound’s pharmacological activity, particularly its binding affinity to biological targets?

- Methodological Answer : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) are used to measure binding kinetics (e.g., KD values) to receptors like σ-1 or NMDA, which are common targets for azetidine/pyrrolidine derivatives. For example, SPR assays with immobilized receptors require preparing compound solutions in HEPES buffer (pH 7.4) at concentrations ranging from 1 nM to 10 µM . Data interpretation must account for dihydrochloride counterions, which may influence ionic interactions .

Q. What computational strategies are effective for modeling the compound’s conformational flexibility and target interactions?

- Methodological Answer : Molecular dynamics (MD) simulations (e.g., using AMBER or GROMACS) with explicit solvent models (e.g., TIP3P water) can predict dominant conformations of the azetidine-pyrrolidine scaffold. Key parameters include:

- Torsional angles : For the aminomethylazetidine moiety (θ = 60–120°).

- Salt-bridge interactions : Between the dihydrochloride and receptor carboxylate groups .

Density functional theory (DFT) calculations (B3LYP/6-31G*) further optimize geometry and electronic properties .

Q. How should contradictory data on the compound’s solubility and partition coefficient (LogP) be resolved?

- Methodological Answer : Experimental discrepancies often arise from pH-dependent solubility (e.g., >50 mg/mL in water at pH 2 due to protonation, vs. <1 mg/mL at pH 7.4). Use shake-flask method with UV quantification at varied pH levels. For LogP, compare HPLC-derived retention times with reference standards (e.g., octanol-water partitioning) . Computational tools like ACD/LogP may underestimate values due to charged amine groups .

Q. What strategies are recommended for structure-activity relationship (SAR) studies of this compound?

- Methodological Answer : Systematic modification of the azetidine (e.g., replacing aminomethyl with cyano or hydroxyl groups) and benzyl carbamate (e.g., substituting with tert-butyl or trifluoroethyl) can elucidate SAR. Key steps:

- Synthetic diversification : Use Mitsunobu reactions for hydroxyl group introduction or reductive amination for side-chain elongation .

- Biological testing : Prioritize in vitro assays (e.g., enzyme inhibition) before advancing to cell-based models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.